molecular formula C25H30N3.C2H3O2<br>C27H33N3O2 B13412233 Methanaminium, N-[4-[bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, acetate CAS No. 67939-65-5

Methanaminium, N-[4-[bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, acetate

Cat. No.: B13412233
CAS No.: 67939-65-5
M. Wt: 431.6 g/mol
InChI Key: WJZAWAXCKDHVBC-UHFFFAOYSA-M
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

[4-[bis[4-(Dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]dimethylammonium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces leuco forms .

Scientific Research Applications

[4-[bis[4-(Dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]dimethylammonium acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-[bis[4-(Dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]dimethylammonium acetate involves its ability to interact with various molecular targets. It can bind to nucleic acids and proteins, altering their structure and function. This interaction is facilitated by the compound’s aromatic rings and dimethylamino groups, which can form hydrogen bonds and hydrophobic interactions with target molecules .

Properties

CAS No.

67939-65-5

Molecular Formula

C25H30N3.C2H3O2
C27H33N3O2

Molecular Weight

431.6 g/mol

IUPAC Name

[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;acetate

InChI

InChI=1S/C25H30N3.C2H4O2/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;1-2(3)4/h7-18H,1-6H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

WJZAWAXCKDHVBC-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C

physical_description

Liquid

Origin of Product

United States

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